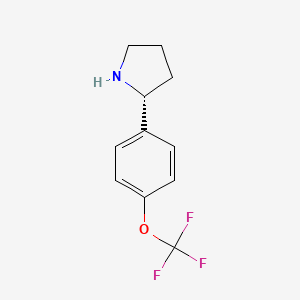

(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine

Description

BenchChem offers high-quality (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[4-(trifluoromethoxy)phenyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKVCAOSVNOPOM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Importance of Chiral Pyrrolidine Scaffolds in Modern Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous structural motif found in a vast array of biologically active compounds, including natural alkaloids like nicotine (B1678760) and pharmaceuticals. nih.govwikipedia.org Its prevalence has established it as one of the most preferred scaffolds in pharmaceutical science and drug design. nih.gov The significance of the pyrrolidine scaffold is amplified by the introduction of chirality, as seen in (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine.

Chiral pyrrolidines are fundamental building blocks in asymmetric synthesis, often derived from the naturally occurring amino acid proline. nih.gov Their rigid, non-planar structure, which can exist in various "puckered" conformations, provides a three-dimensional framework that is crucial for creating specific and high-affinity interactions with biological targets. nih.gov This defined spatial arrangement is essential for stereoselective synthesis, where pyrrolidine derivatives are widely used as organocatalysts and chiral ligands for transition metals. nih.gov The ability to install substituents at various positions on the ring with precise stereochemical control allows for a systematic exploration of chemical space, a key strategy in the development of novel therapeutic agents. nih.gov The 2-aryl substituted pyrrolidine motif, in particular, is a key intermediate in the synthesis of pharmacologically active compounds. teknoscienze.com

The Trifluoromethoxy Group As a Key Structural Element in Molecular Design

The trifluoromethoxy (-OCF₃) group is a highly valued substituent in modern molecular design, particularly within medicinal chemistry and agrochemicals. Its inclusion in a molecule like (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine imparts a unique combination of properties that can dramatically enhance a compound's pharmaceutical potential.

Incorporating fluorine-containing groups has become a common and powerful strategy in drug design. The trifluoromethoxy group, in particular, is noted for its strong electron-withdrawing nature and high metabolic stability. It significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. This increased lipophilicity, combined with the polarity of the oxygen atom, allows for the fine-tuning of a compound's solubility and permeability characteristics.

Furthermore, the -OCF₃ group can modulate the acidity or basicity of nearby functional groups and often leads to improved binding affinity with target proteins through favorable electrostatic and hydrophobic interactions. Its bulk and unique electronic properties distinguish it from other groups, making it a strategic choice for optimizing lead compounds in drug discovery.

Table 1: Comparative Properties of Key Functional Groups in Molecular Design

| Functional Group | Typical Effect on Lipophilicity (LogP) | Metabolic Stability | Electronic Effect |

| -OCH₃ (Methoxy) | Moderate Increase | Susceptible to O-dealkylation | Weakly Electron-Donating |

| -CH₃ (Methyl) | Increase | Generally Stable | Weakly Electron-Donating |

| -Cl (Chloro) | Significant Increase | Generally Stable | Electron-Withdrawing |

| -CF₃ (Trifluoromethyl) | High Increase | High | Strongly Electron-Withdrawing |

| -OCF₃ (Trifluoromethoxy) | Very High Increase | Very High | Strongly Electron-Withdrawing |

This table provides a generalized comparison of common functional groups and their typical influence on molecular properties relevant to drug design.

Principles of Enantiomeric Purity and Absolute Configuration Control

Enantioselective Approaches to the Pyrrolidine Core Formation

The cornerstone of synthesizing enantiomerically pure (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine lies in the stereocontrolled formation of the pyrrolidine ring. Several powerful strategies have been developed to achieve this, broadly categorized into asymmetric catalysis, chiral pool synthesis, and kinetic resolution.

Asymmetric Catalysis for Stereocontrolled Pyrrolidine Ring Construction

Asymmetric catalysis has emerged as one of the most elegant and efficient tools for the synthesis of chiral molecules, offering high enantioselectivity from achiral or racemic starting materials. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of substituted pyrrolidines.

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. For the construction of the 2-arylpyrrolidine core, several organocatalytic approaches are particularly relevant.

One prominent strategy involves the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, followed by reductive cyclization. Chiral secondary amines, such as proline and its derivatives, are highly effective catalysts for the initial conjugate addition, establishing the stereocenter at the 2-position of the eventual pyrrolidine ring. For instance, the reaction of an appropriate aldehyde with 1-nitro-4-(trifluoromethoxy)styrene, catalyzed by a diarylprolinol silyl (B83357) ether, would generate a γ-nitroaldehyde with high enantioselectivity. Subsequent reduction of the nitro group and intramolecular reductive amination would then yield the desired (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.

Another powerful organocatalytic method is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. Chiral organocatalysts, such as thioureas or phosphoric acids, can effectively control the facial selectivity of the cycloaddition. In the context of synthesizing the target molecule, an azomethine ylide generated from glycine (B1666218) or its derivatives could react with 4-(trifluoromethoxy)styrene under the influence of a chiral catalyst to afford the pyrrolidine ring directly with high enantiomeric excess.

A notable example of an organocatalytic approach is the "Clip-Cycle" synthesis, which involves an unsaturated Cbz-protected 'allyl' amine being 'clipped' with an activating unsaturated thioester group via an alkene metathesis reaction, followed by a chiral phosphoric acid (CPA) catalyzed aza-Michael 'cycle' reaction to form the pyrrolidine ring. whiterose.ac.uk

| Organocatalytic Strategy | Key Transformation | Typical Catalyst | Potential for Target Synthesis |

| Asymmetric Michael Addition | Conjugate addition of a carbonyl compound to a nitroalkene | Proline derivatives (e.g., diarylprolinol silyl ethers) | High potential, using 1-nitro-4-(trifluoromethoxy)styrene as the Michael acceptor. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene | Chiral thioureas, phosphoric acids | Feasible, using 4-(trifluoromethoxy)styrene as the dipolarophile. |

| "Clip-Cycle" Synthesis | Intramolecular aza-Michael addition | Chiral Phosphoric Acid (CPA) | Applicable by designing a suitable unsaturated amine precursor. whiterose.ac.uk |

Transition metal catalysis offers a complementary and highly effective toolbox for the asymmetric synthesis of pyrrolidines. A variety of metals, including palladium, rhodium, iridium, and copper, have been employed in enantioselective cyclization reactions.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the synthesis of chiral heterocycles. An intramolecular version of this reaction, starting from a suitably functionalized acyclic precursor containing an allylic leaving group and a nitrogen nucleophile, can be used to construct the pyrrolidine ring. The enantioselectivity is controlled by the use of chiral phosphine (B1218219) ligands.

Rhodium- and Iridium-catalyzed asymmetric hydrogenation of cyclic enamines or pyrroles are also powerful methods. For example, a 2-(4-(trifluoromethoxy)phenyl)-1-pyrroline could be subjected to asymmetric hydrogenation using a chiral rhodium or iridium catalyst to furnish the desired (R)-pyrrolidine with high enantiomeric excess.

Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with alkynes or other unsaturated partners provide a direct route to fused pyrrolidine systems, which can be further elaborated to the target molecule. The use of chiral transition metal catalysts can render these cycloadditions enantioselective.

| Metal Catalyst | Key Reaction | Chiral Ligand | Potential for Target Synthesis |

| Palladium | Asymmetric Allylic Alkylation | Chiral phosphines (e.g., Trost ligand) | Applicable with a suitably designed acyclic precursor. |

| Rhodium/Iridium | Asymmetric Hydrogenation | Chiral phosphines (e.g., BINAP, DuPhos) | High potential, starting from a 2-(4-(trifluoromethoxy)phenyl)-1-pyrroline substrate. |

| Various | [2+2+2] Cycloaddition | Chiral phosphines or other ligands | Can be used to construct a precursor that is then converted to the target molecule. |

Chiral Pool Synthesis and Deracemization Techniques

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, such as L-proline or L-pyroglutamic acid, are excellent starting points for the synthesis of chiral pyrrolidines. For instance, L-pyroglutamic acid can be converted to a variety of 2-substituted pyrrolidines with retention of the (S)-stereochemistry. To obtain the (R)-enantiomer, one could start from the less common D-pyroglutamic acid or employ a synthetic sequence that involves an inversion of stereochemistry.

A general route starting from (R)-phenylglycinol has been developed for the synthesis of trans-2,5-bis(aryl) pyrrolidines. nih.gov This methodology involves the diastereoselective addition of Grignard reagents to chiral imines and 1,3-oxazolidines. nih.gov This approach could be adapted for the synthesis of the target molecule by using a Grignard reagent derived from 4-bromotrifluoromethoxybenzene.

Deracemization techniques, which convert a racemic mixture into a single enantiomer, are also a powerful tool. These methods often involve a stereoinvertive process, such as an oxidation-reduction sequence, in the presence of a chiral catalyst.

Kinetic Resolution Methods for Enantiomeric Enrichment of Pyrrolidine Precursors

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to the enrichment of the slower-reacting enantiomer. whiterose.ac.uk This method is particularly useful when both enantiomers of a chiral molecule are desired.

For the synthesis of (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine, a racemic mixture of the corresponding pyrrolidine could be subjected to kinetic resolution. This can be achieved through various methods, including:

Enzymatic resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic amine or alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Chiral catalyst-mediated reactions: Chiral catalysts can be used to selectively transform one enantiomer in a racemic mixture. For example, an iridium-catalyzed kinetic resolution has been used for the synthesis of enantioenriched 2-aryl pyrrolidines. whiterose.ac.uk Dynamic kinetic resolution (DKR) is an even more powerful variant where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

A study on the kinetic resolution of racemic 'Clip-Cycle' substrates using a chiral phosphoric acid (CPA) catalyst demonstrated the feasibility of obtaining enantioenriched chiral pyrrolidines with up to 90% ee. whiterose.ac.uk

| Resolution Method | Principle | Key Reagent/Catalyst | Potential for Target Synthesis |

| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer | Lipases, proteases | High potential for resolving a racemic mixture of the target compound or a precursor. |

| Catalytic Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst | Chiral transition metal complexes (e.g., Iridium-based), chiral acids | Applicable to the racemic target molecule or a suitable precursor. whiterose.ac.uk |

| Dynamic Kinetic Resolution | Kinetic resolution coupled with in-situ racemization of the undesired enantiomer | Chiral catalyst and a racemization catalyst | Potentially high-yielding route to the desired enantiomer. |

Regioselective and Stereoselective Functionalization of the Trifluoromethoxyphenyl Moiety

Once the chiral pyrrolidine core is established, further functionalization of the trifluoromethoxyphenyl moiety may be desired to modulate the properties of the final compound. The trifluoromethoxy group is a moderately deactivating, ortho-, para-directing group for electrophilic aromatic substitution due to the interplay of its inductive electron-withdrawing effect and the resonance electron-donating effect of the oxygen lone pairs.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the 4-(trifluoromethoxy)phenyl ring are expected to occur primarily at the positions ortho to the trifluoromethoxy group (i.e., positions 3 and 5 of the phenyl ring). The presence of the bulky pyrrolidine group at the 2-position might introduce some steric hindrance, potentially favoring substitution at the 3-position over the 5-position.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. If a suitable directing group is present on the pyrrolidine nitrogen (e.g., a pivaloyl or carbamoyl (B1232498) group), it may be possible to direct lithiation to the ortho-position of the phenyl ring (the 3-position). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Furthermore, transition metal-catalyzed C-H activation/functionalization offers a modern and efficient approach to introduce substituents onto the aromatic ring. Palladium, rhodium, and iridium catalysts are known to catalyze the direct arylation, alkenylation, or alkynylation of C-H bonds, often with high regioselectivity controlled by directing groups or the inherent electronic properties of the substrate.

The stereochemistry of the pyrrolidine ring can also influence the stereochemical outcome of reactions on the aromatic ring, particularly in cases where the chiral center is in close proximity to the reacting site, potentially leading to diastereoselective functionalization.

| Functionalization Strategy | Reactivity Principle | Expected Regioselectivity |

| Electrophilic Aromatic Substitution | Ortho-, para-directing nature of the OCF₃ group | Primarily at the 3- and 5-positions of the phenyl ring. |

| Directed ortho-Metalation (DoM) | Coordination of an organolithium reagent to a directing group | Ortho to the directing group on the pyrrolidine nitrogen. |

| Transition Metal-Catalyzed C-H Activation | Coordination of a metal catalyst to a directing group or inherent C-H bond reactivity | Dependent on the catalyst, directing group, and reaction conditions. |

Development of Convergent and Divergent Synthetic Pathways to (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine

The efficient construction of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine and its analogues relies on strategic synthetic planning. Both convergent and divergent approaches offer distinct advantages in terms of flexibility, efficiency, and the ability to generate chemical diversity.

One conceptual convergent pathway begins with the synthesis of a suitable protected chiral 2-substituted pyrrolidine, such as N-Boc-(R)-2-lithiopyrrolidine. This can be achieved through the stereoselective deprotonation of N-Boc-pyrrolidine using a chiral lithium amide base. Concurrently, 4-bromotrifluoromethoxybenzene can be converted to the corresponding Grignard or organolithium reagent. The subsequent coupling of these two fragments would furnish the protected target molecule, which can then be deprotected to yield (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine.

| Convergent Synthesis Fragment A | Convergent Synthesis Fragment B | Coupling Reaction | Final Product |

| N-Boc-(R)-2-lithiopyrrolidine | 4-(Trifluoromethoxy)phenylmagnesium bromide | Palladium-catalyzed cross-coupling | (R)-N-Boc-2-(4-(trifluoromethoxy)phenyl)pyrrolidine |

In contrast, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of structurally related compounds. This strategy is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies. A divergent approach to synthesize derivatives of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine could start from a common precursor, such as (R)-5-(4-(trifluoromethoxy)phenyl)pyrrolidin-2-one. This lactam can be reduced to the parent pyrrolidine, or the nitrogen atom can be functionalized with a variety of substituents before or after reduction, leading to a diverse set of N-substituted analogues.

For instance, the common intermediate, (R)-5-(4-(trifluoromethoxy)phenyl)pyrrolidin-2-one, can be synthesized via an asymmetric Michael addition of a malonate derivative to 4-(trifluoromethoxy)cinnamaldehyde, followed by cyclization and decarboxylation. From this key intermediate, a multitude of derivatives can be accessed.

| Common Intermediate | Reaction | Product Class |

| (R)-5-(4-(trifluoromethoxy)phenyl)pyrrolidin-2-one | Reduction (e.g., with LiAlH4) | (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine |

| (R)-5-(4-(trifluoromethoxy)phenyl)pyrrolidin-2-one | N-Alkylation followed by reduction | N-Alkyl-(R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidines |

| (R)-5-(4-(trifluoromethoxy)phenyl)pyrrolidin-2-one | N-Arylation followed by reduction | N-Aryl-(R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidines |

Application of Green Chemistry Principles in the Synthetic Route Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine provides several opportunities for the implementation of these principles, focusing on areas such as solvent selection, atom economy, and the use of catalytic methods.

Atom economy , a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. primescholars.comjocpr.comacs.orgrsc.org Synthetic routes with high atom economy are preferred as they generate less waste. For instance, asymmetric hydrogenation of a suitable enamine precursor to form the chiral pyrrolidine ring would have a 100% theoretical atom economy, as all atoms of the reactants are incorporated into the product. In contrast, classical resolutions or the use of stoichiometric chiral auxiliaries often result in lower atom economy due to the generation of stoichiometric byproducts.

The choice of solvents is another critical aspect of green synthesis. rsc.orgrsc.orgresearchgate.net Traditional organic solvents are often volatile, flammable, and toxic. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or supercritical fluids, is highly desirable. For the synthesis of pyrrolidine derivatives, research has explored the use of greener solvent alternatives to replace hazardous dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP). rsc.orgrsc.org

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions and with reduced waste generation. The asymmetric synthesis of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine can be significantly improved by employing catalytic methods. Rhodium- and iridium-catalyzed asymmetric hydrogenation of prochiral precursors are powerful techniques for establishing the desired stereocenter with high enantioselectivity. nih.govrsc.orgnih.gov Biocatalysis, using enzymes such as transaminases or reductases, offers another green alternative. researchgate.netfrontiersin.org These enzymatic transformations can often be performed in aqueous media under mild conditions, offering excellent stereocontrol and reducing the need for hazardous reagents. researchgate.netfrontiersin.org

A hypothetical green synthesis of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine could involve the biocatalytic reductive amination of 4-(4-(trifluoromethoxy)phenyl)-4-oxobutanoic acid. This one-pot reaction, utilizing an engineered enzyme, could directly convert the keto acid to the chiral pyrrolidone, which can then be reduced to the final product. Such an approach would have a high atom economy, utilize a biocompatible catalyst, and could be run in an aqueous medium, thereby aligning with multiple green chemistry principles.

| Green Chemistry Principle | Application in Synthesis of (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine | Potential Benefits |

| Atom Economy | Utilizing catalytic asymmetric hydrogenation or cycloaddition reactions. | Reduced waste generation, increased efficiency. |

| Safer Solvents | Replacing chlorinated or dipolar aprotic solvents with greener alternatives like ethanol, 2-MeTHF, or aqueous systems. | Reduced environmental impact and improved worker safety. |

| Catalysis | Employing transition metal catalysts (Rh, Ir) or biocatalysts (enzymes) for stereoselective transformations. | Higher yields, milder reaction conditions, high enantioselectivity, reduced use of stoichiometric reagents. |

By strategically designing synthetic pathways and embracing green chemistry principles, the production of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine can be made more efficient, cost-effective, and environmentally sustainable, meeting the growing demands for greener pharmaceuticals.

Intrinsic Chemical Reactivity of the Pyrrolidine Nitrogen and Ring System

The chemical behavior of (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine is fundamentally dictated by the pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine. The nitrogen atom, with its lone pair of electrons, is the primary center of basicity and nucleophilicity. Like other secondary amines, it readily participates in reactions such as protonation, alkylation, acylation, and arylation. The cyclic nature of the pyrrolidine ring imparts a degree of conformational rigidity compared to acyclic amines, which can influence the accessibility of the nitrogen lone pair and the stereochemical outcome of its reactions. wikipedia.org

The α-carbon to the nitrogen (the C2 position bearing the aryl group) is activated towards deprotonation, particularly when the nitrogen is protected with an appropriate group like a Boc (tert-butyloxycarbonyl) group. This allows for the enantioselective α-functionalization of the pyrrolidine ring. acs.org This reactivity can be exploited to introduce a variety of substituents at this position, further diversifying the molecular architecture. rsc.org

| Reaction Type | Reactive Center | Common Reagents | Product Type |

| Nucleophilic Attack | Nitrogen Lone Pair | Alkyl halides, Acyl chlorides | N-Alkyl/Acyl pyrrolidines |

| Protonation | Nitrogen Lone Pair | Acids | Pyrrolidinium salts |

| α-Deprotonation/Arylation | C2-Hydrogen (with N-protection) | Strong base (e.g., s-BuLi), Aryl halide, Pd catalyst | α-Aryl-N-protected pyrrolidines |

| Dehydrogenation | Pyrrolidine Ring | Catalyst (e.g., B(C6F5)3) | Substituted Pyrroles |

Stereochemical Control and Diastereoselectivity in Transformations Involving (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine

The presence of a stereocenter at the C2 position makes (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine a valuable chiral building block or catalyst in asymmetric synthesis. When used as a catalyst, for instance in Michael additions or aldol (B89426) reactions, the chiral environment created by the (R)-configured pyrrolidine can direct the approach of reactants, leading to the preferential formation of one enantiomer or diastereomer of the product. researchgate.net

The bulky 4-(trifluoromethoxy)phenyl group plays a crucial role in stereochemical control. It creates significant steric hindrance on one face of the pyrrolidine ring, effectively blocking that trajectory for incoming reagents. Consequently, reactions are directed to the less hindered face, resulting in high levels of stereoselectivity. This principle is fundamental to the design of many organocatalysts based on the proline and pyrrolidine scaffold.

In transformations where the pyrrolidine itself is the substrate, the existing stereocenter at C2 exerts a strong directing influence on the introduction of new stereocenters. For example, in the catalytic hydrogenation of a γ-nitro carbonyl compound derived from a Michael addition, the cyclization to form a substituted pyrrolidine often proceeds with high diastereoselectivity, controlled by the stereochemistry of the starting material. acs.orgnih.gov The stereochemical outcome is dictated by the thermodynamic stability of the possible transition states, with the substituents preferentially adopting orientations that minimize steric strain.

Elucidation of Reaction Mechanisms Mediated by or Involving (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine

While specific mechanistic studies on (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine are not extensively documented in the literature, the mechanisms of reactions involving similar 2-arylpyrrolidines are well-established. When this compound or its derivatives act as organocatalysts, they typically operate through the formation of key intermediates like enamines or iminium ions.

For example, in a Michael addition of a ketone to a nitroalkene catalyzed by a pyrrolidine derivative, the mechanism proceeds as follows:

Enamine Formation: The pyrrolidine nitrogen attacks the ketone, forming a nucleophilic enamine intermediate. The chirality of the pyrrolidine is transferred to the enamine.

Nucleophilic Attack: The chiral enamine attacks the electrophilic nitroalkene. The stereochemistry of the attack is directed by the bulky substituent on the pyrrolidine ring, leading to the formation of a new C-C bond with a specific stereoconfiguration.

Hydrolysis: The resulting intermediate is hydrolyzed to release the product and regenerate the pyrrolidine catalyst.

When the pyrrolidine ring itself is the reactant, such as in α-arylation reactions, the mechanism involves the formation of a chiral organometallic intermediate. The enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like (-)-sparteine (B7772259) generates a configurationally stable α-lithiated species. Subsequent transmetalation with a metal salt (e.g., ZnCl2) followed by a palladium-catalyzed cross-coupling reaction with an aryl halide installs the aryl group while retaining the stereochemical integrity of the C2 position. acs.org

Influence of the Trifluoromethoxy Substituent on Reaction Kinetics and Thermodynamics

The trifluoromethoxy (-OCF3) group is a unique substituent that profoundly influences the electronic and physical properties of the phenyl ring, and consequently, the reactivity of the entire molecule. Its effects on reaction kinetics and thermodynamics can be attributed to a combination of electronic and steric factors.

Electronic Effects: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms (a strong -I or inductive effect). nih.gov This effect deactivates the aromatic ring towards electrophilic substitution. However, the oxygen atom's lone pairs can participate in resonance, providing a weaker +M (mesomeric) effect that is ortho-, para-directing. reddit.com The net result is that the phenyl ring is electron-poor, which can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen. This electron-withdrawing nature can affect the rates of reactions where the electron density of the pyrrolidine nitrogen is critical.

Steric and Physicochemical Effects: The trifluoromethoxy group is bulkier than a methoxy (B1213986) or a fluorine substituent. mdpi.com This steric bulk contributes to the stereodirecting ability of the molecule when it is used as a chiral auxiliary or catalyst. Furthermore, the -OCF3 group significantly increases the lipophilicity of the molecule. nih.gov This property can enhance solubility in nonpolar organic solvents, potentially improving reaction rates and yields in homogeneous catalysis. The increased lipophilicity is also a key feature in medicinal chemistry for improving membrane permeability. mdpi.com

The thermodynamic stability of intermediates and products can also be affected. For instance, the strong C-F bonds in the -OCF3 group contribute to increased metabolic stability in biological systems. mdpi.com In a reaction mechanism, the electron-withdrawing nature of the substituent can stabilize transition states with developing negative charge on the aromatic ring.

The table below summarizes the key properties imparted by the trifluoromethoxy group and their likely influence on the reactivity of (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine.

| Property of -OCF3 Group | Consequence for the Molecule | Impact on Reactivity |

| Strong Inductive Electron Withdrawal (-I) | Reduced electron density on the phenyl ring and pyrrolidine nitrogen. | May decrease nitrogen nucleophilicity; can stabilize anionic intermediates. |

| Weak Mesomeric Electron Donation (+M) | Directs electrophilic substitution to ortho/para positions (if the ring were to react). | Less significant for reactions centered on the pyrrolidine moiety. |

| Increased Lipophilicity | Enhanced solubility in organic solvents. | Can improve reaction kinetics in homogeneous systems. |

| Steric Bulk | Creates a sterically hindered face on the pyrrolidine ring. | Enhances stereochemical control in asymmetric catalysis. |

| High Metabolic Stability | Resistance to oxidative metabolism. | Important for pharmaceutical applications, less so for general chemical reactivity. |

Computational and Theoretical Chemistry of R 2 4 Trifluoromethoxy Phenyl Pyrrolidine

Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide profound insights into the electronic architecture of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine. Methods such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and compute various electronic properties. researchgate.net

The analysis of the electronic structure focuses on the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. The trifluoromethoxy (-OCF₃) group, being strongly electron-withdrawing, significantly influences the electronic properties of the phenyl ring. This effect, in turn, impacts the C-C bond connecting the phenyl and pyrrolidine (B122466) moieties.

Natural Bond Orbital (NBO) analysis is a key tool for dissecting the electronic structure, quantifying charge distribution, and examining hyperconjugative interactions. researchgate.net This analysis can reveal the delocalization of electron density between occupied and unoccupied orbitals, which helps to explain the molecule's stability and reactivity. For instance, NBO calculations can quantify the charge on each atom, highlighting the polarization induced by the electronegative fluorine and oxygen atoms.

Table 1: Illustrative Data from a Hypothetical NBO Analysis

| Atom/Group | Calculated NBO Charge (a.u.) | Description |

| Pyrrolidine N | -0.6 to -0.8 | Expected negative charge due to nitrogen's electronegativity and lone pair. |

| Phenyl C (attached to pyrrolidine) | +0.1 to +0.2 | Positive charge indicating electron donation to the pyrrolidine ring. |

| -OCF₃ Oxygen | -0.5 to -0.7 | Significant negative charge due to high electronegativity. |

| -OCF₃ Carbon | +0.7 to +0.9 | Highly positive charge due to bonding with one oxygen and three fluorine atoms. |

| Fluorine Atoms | -0.3 to -0.4 | Negative charge consistent with fluorine's status as the most electronegative element. |

Note: The data in this table is illustrative and represents typical values obtained from DFT/NBO calculations for similar molecular fragments.

Bonding characteristics, such as bond lengths, bond angles, and dihedral angles, are determined through geometry optimization. researchgate.net These parameters provide a detailed three-dimensional picture of the molecule's ground state structure. The planarity of the phenyl ring and the non-planar, puckered nature of the pyrrolidine ring are key structural features confirmed by these calculations. mdpi.com

Conformational Analysis and Exploration of Energy Landscapes through Molecular Modeling

The conformational flexibility of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine is primarily dictated by two structural features: the puckering of the pyrrolidine ring and the rotation around the single bond connecting the two ring systems.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, a phenomenon known as pseudorotation. unipa.it These conformations are typically described as "endo" and "exo" puckers (or "up" and "down"), which refer to the displacement of the C4 and C5 carbons relative to the other atoms in the ring. nih.gov The presence of a bulky substituent at the C2 position, such as the 4-(trifluoromethoxy)phenyl group, creates a significant steric bias, strongly favoring certain puckered states over others to minimize steric hindrance. nih.gov

Molecular modeling techniques, including molecular mechanics (MM) and DFT, are used to explore the potential energy surface (PES) of the molecule. By systematically varying key dihedral angles (torsional scanning), computational chemists can map the energy landscape, identifying low-energy conformers (global and local minima) and the energy barriers separating them. nih.gov This analysis is critical for understanding which shapes the molecule is most likely to adopt.

Table 2: Key Conformational Parameters for Analysis

| Parameter | Description | Typical Computational Approach |

| Pyrrolidine Ring Pucker | Defined by the endocyclic dihedral angles (e.g., C5-N1-C2-C3). Characterizes the "endo" vs. "exo" conformation. | Relaxed Potential Energy Surface Scan (DFT) |

| Phenyl-Pyrrolidine Torsion | Dihedral angle describing the rotation around the C-C bond linking the two rings (e.g., N1-C2-C1'-C2'). | Torsional Profile Calculation (DFT or MM) |

| Relative Stabilities | The energy difference (ΔE) between identified stable conformers. | Single-Point Energy Calculations on Optimized Geometries (DFT) |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data. These predictions are based on the molecule's calculated electronic and geometric structure.

NMR Spectroscopy: The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net This is particularly useful for assigning complex spectra and understanding how the electronic environment influences each atom.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the molecule's harmonic vibrational frequencies. researchgate.net These calculations, typically performed at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding frequencies and intensities. The potential energy distribution (PED) analysis can then be used to assign calculated frequencies to specific molecular motions, such as C-H stretches, N-H bends, or ring vibrations. researchgate.net

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting UV-Visible absorption spectra. researchgate.net This approach calculates the energies of electronic excitations from the ground state to various excited states. The results provide information on the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopic Technique | Theoretical Method | Predicted Parameters |

| Nuclear Magnetic Resonance (NMR) | DFT with GIAO | Isotropic shielding tensors, chemical shifts (δ) |

| Infrared (IR) & Raman | DFT Frequency Calculation | Vibrational frequencies, intensities, PED |

| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, λ_max |

Computational Studies on Intermolecular Interactions and Chiral Recognition Processes

As a chiral molecule, the intermolecular interactions of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine are fundamental to its behavior, especially in processes involving chiral recognition. Computational studies can model and quantify the non-covalent forces that govern these interactions.

The molecule possesses several functional groups capable of engaging in various interactions:

Hydrogen Bonding: The secondary amine in the pyrrolidine ring (N-H) can act as a hydrogen bond donor.

π-Interactions: The electron-rich phenyl ring can participate in π-π stacking with other aromatic systems or cation-π interactions.

Fluorine Interactions: The trifluoromethoxy group is a key site for specific interactions. The highly polarized C-F bonds can lead to weak C-H···F hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions, which can be crucial for binding affinity in biological systems. acs.orgresearchgate.net

Computational methods like molecular docking are used to predict the binding mode and affinity of the molecule within a larger receptor, such as an enzyme active site. For a more detailed understanding of chiral recognition, quantum chemical calculations can be performed on diastereomeric complexes formed between the (R)-enantiomer and another chiral molecule. By comparing the interaction energies and geometries of these complexes, the origins of stereoselectivity can be elucidated. nih.gov Energy Decomposition Analysis (EDA) can further break down the total interaction energy into electrostatic, dispersion, and orbital interaction components, revealing the dominant forces driving chiral discrimination. nih.gov Hirshfeld surface analysis is another technique used to visualize and quantify the different types of intermolecular contacts within a crystal lattice. researchgate.net

Table 4: Key Intermolecular Interactions and Methods of Study

| Interaction Type | Molecular Moiety Involved | Computational Method |

| Hydrogen Bonding | Pyrrolidine N-H | DFT, Molecular Dynamics, QTAIM |

| π-π Stacking | Phenyl Ring | DFT with dispersion correction, EDA |

| C-H···F Interactions | Phenyl C-H and -OCF₃ | DFT, Hirshfeld Surface Analysis |

| Multipolar Interactions | -OCF₃ group | High-level DFT, Molecular Docking |

| Chiral Recognition | Entire Molecule | DFT on diastereomeric complexes, EDA |

Mechanistic Pathway Elucidation via First-Principles Calculations

First-principles calculations, specifically DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions involving (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine, whether it be its synthesis or its role as a catalyst or reactant.

A computational mechanistic study involves mapping the entire potential energy surface of a proposed reaction pathway. This process includes:

Locating Stationary Points: Optimizing the geometries of all reactants, intermediates, transition states, and products.

Transition State (TS) Search: Identifying the first-order saddle point on the energy surface that connects reactants to products. This is the point of maximum energy along the minimum energy path.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of each stationary point. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation barrier (Eₐ), a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path downhill from the transition state to confirm that it connects the intended reactants and products.

Table 5: Steps in a Computational Mechanistic Study

| Step | Objective | Computational Task |

| 1 | Identify all stable species | Geometry Optimization |

| 2 | Find the reaction bottleneck | Transition State Search (e.g., QST2/3, Berny) |

| 3 | Characterize stationary points | Vibrational Frequency Calculation |

| 4 | Determine reaction feasibility | Calculate Reaction and Activation Energies (ΔE) |

| 5 | Verify the reaction path | Intrinsic Reaction Coordinate (IRC) Calculation |

Advanced Analytical Methodologies for Stereochemical and Structural Elucidation

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of a chiral compound is crucial for assessing its optical purity. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, particularly when employing a chiral stationary phase (CSP). nih.govchiralpedia.com The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com This leads to the formation of transient diastereomeric complexes with different binding energies, resulting in different retention times for each enantiomer and thus their separation. eijppr.com

A variety of CSPs are commercially available and have been successfully used for the separation of a wide range of chiral compounds, including 2-arylpyrrolidine derivatives. nih.gov These can be broadly categorized into several types, including:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most widely used and versatile CSPs. nih.gov They offer a broad range of enantioselectivity for numerous classes of compounds.

Protein-based CSPs: These utilize proteins such as α1-acid glycoprotein (AGP), bovine serum albumin (BSA), or ovomucoid immobilized on a silica (B1680970) support. nih.gov

Cyclodextrin-based CSPs: These are cyclic oligosaccharides that can form inclusion complexes with the analyte, and the chiral recognition is based on the fit of the enantiomers within the chiral cavity. nih.gov

Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a chiral molecule with a π-acidic or π-basic aromatic ring. eijppr.com

The choice of the appropriate CSP and chromatographic conditions (mobile phase composition, temperature, and flow rate) is critical for achieving optimal separation. nih.gov Detection is typically carried out using a UV or fluorescence detector. heraldopenaccess.usuma.es For enhanced specificity, chiroptical detectors like Circular Dichroism (CD) can be coupled with HPLC. uma.es

While specific chiral HPLC methods for (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine are not extensively reported in the public domain, the general strategies for separating analogous 2-arylpropionic acids and other chiral amines provide a strong basis for method development. The following table presents typical conditions used for the chiral separation of related compounds, illustrating the common approaches.

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 2-Arylpropionic Acids | Chiralcel OD-H (Polysaccharide-based) | n-Hexane/2-Propanol/Trifluoroacetic Acid | UV | researchgate.net |

| Carbinoxamine (Antihistamine) | Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Hexane/Isopropanol/Ethanol/Diethylamine | UV (220 nm) | researchgate.net |

| Prostaglandin Enantiomers | Chiracel OJ-RH (Polysaccharide-based) | Acetonitrile/Methanol/Water (pH=4) | UV (200 nm) | mdpi.com |

Spectroscopic Methodologies for Absolute Configuration and Conformational Analysis

Beyond determining enantiomeric purity, establishing the absolute configuration (the actual three-dimensional arrangement of atoms) is a critical step. Several powerful spectroscopic techniques are employed for this purpose.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic methods that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govbiotools.us Enantiomers produce mirror-image ECD and VCD spectra. The absolute configuration can be determined by comparing the experimentally measured spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). spectroscopyeurope.comscm.com A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. spectroscopyeurope.com VCD is particularly advantageous as it can be applied to a wide range of molecules, including those without a strong UV chromophore, and can be performed on samples in solution. biotools.usschrodinger.com

X-ray Crystallography is a definitive method for determining the absolute configuration and solid-state conformation of a molecule, provided that a suitable single crystal can be obtained. spectroscopyeurope.com This technique provides a detailed three-dimensional map of the electron density in the crystal, from which the precise arrangement of atoms and the absolute stereochemistry can be determined. For derivatives of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine, such as N-acylated derivatives, X-ray crystallography can reveal crucial information about the conformation of the pyrrolidine (B122466) ring and the relative orientation of the phenyl group.

The table below summarizes representative data that can be obtained from X-ray crystallography of a related N-acyl phenylpyrrolidine derivative.

| Parameter | Description | Example Value/Information | Reference |

|---|---|---|---|

| Crystal System | The crystal lattice system. | Triclinic | researchgate.net |

| Space Group | The symmetry group of the crystal. | P-1 | researchgate.net |

| Unit Cell Dimensions | The dimensions of the unit cell (a, b, c, α, β, γ). | a = 8.9164(7) Å, b = 9.7058(9) Å, c = 17.7384(12) Å, α = 88.308(7)°, β = 89.744(6)°, γ = 86.744(7)° | researchgate.net |

| Conformation | The three-dimensional arrangement of the molecule in the crystal. | The pyrrolidine ring may adopt an envelope or twisted conformation. The orientation of the phenyl ring relative to the pyrrolidine ring is also determined. | researchgate.net |

| Absolute Configuration | The determined R/S configuration at the chiral center. | Confirmed as (R) or (S) based on the crystallographic data. | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidating Complex Structural Features

While standard one-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides basic structural information, advanced two-dimensional (2D) NMR techniques are indispensable for elucidating the complex structural features of molecules like (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine. acs.org These methods provide information on the connectivity of atoms and their spatial relationships, which is crucial for confirming the molecular structure and understanding its conformation.

Commonly employed 2D NMR experiments include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds, allowing for the identification of spin systems and the tracing of the connectivity of protons within the molecule. wikipedia.orglibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close to each other in space, typically within 5 Å, regardless of whether they are directly bonded. wikipedia.orglibretexts.org This is extremely valuable for determining the relative stereochemistry and conformational preferences of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C), providing a map of one-bond C-H connectivities. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds (and sometimes four). columbia.edu This is a powerful tool for piecing together the carbon skeleton of a molecule and for assigning the positions of substituents.

A study on the closely related 2-phenylpyrrolidine using 2D NMR techniques has provided valuable insights into its conformational preferences in solution. acs.org Such studies can reveal details about the puckering of the pyrrolidine ring and the rotational barrier between the phenyl and pyrrolidine rings.

The following table summarizes the type of structural information that can be obtained from various 2D NMR experiments for a 2-arylpyrrolidine.

| 2D NMR Experiment | Information Obtained | Application to 2-Arylpyrrolidines |

|---|---|---|

| COSY (¹H-¹H) | Identifies protons that are scalar-coupled (typically through 2-3 bonds). | Confirms the connectivity of protons within the pyrrolidine ring and any substituents. |

| NOESY (¹H-¹H) | Identifies protons that are close in space (through-space interactions). | Determines the relative orientation of substituents on the pyrrolidine ring and the preferred conformation of the molecule. |

| HSQC (¹H-¹³C) | Correlates each proton to its directly attached carbon atom. | Assigns the carbon signals of the pyrrolidine ring and the phenyl group based on the known proton assignments. |

| HMBC (¹H-¹³C) | Shows correlations between protons and carbons over multiple bonds (2-4 bonds). | Confirms the overall connectivity of the molecule, including the attachment of the phenyl ring to the pyrrolidine ring and the position of the trifluoromethoxy group. |

Applications of R 2 4 Trifluoromethoxy Phenyl Pyrrolidine in Catalysis and Fine Chemical Synthesis

Role as Chiral Ligands in Asymmetric Catalysis

The primary application for chiral pyrrolidines like (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine is in the development of chiral ligands for transition-metal-catalyzed asymmetric reactions. The pyrrolidine (B122466) nitrogen can be readily functionalized to create a wide variety of ligand classes, including phosphines, amines, and N-heterocyclic carbenes, which can then coordinate to a metal center.

The (R)-configuration at the 2-position of the pyrrolidine ring creates a defined chiral environment around the metal catalyst. This steric and electronic influence directs the approach of substrates, enabling the selective formation of one enantiomer of the product over the other. The 2-aryl substituent is crucial in establishing this chiral pocket.

The 4-(trifluoromethoxy)phenyl group, in particular, offers distinct advantages:

Electronic Tuning: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the electronic properties of the resulting metal complex. This can affect the catalyst's reactivity, stability, and selectivity in reactions such as hydrogenations, cross-couplings, and cycloadditions.

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of the ligand. This can improve the solubility of the catalyst in non-polar organic solvents commonly used in synthesis and can influence interactions within the catalytic cycle.

Derivatives of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine are designed to be precursors for ligands used in various asymmetric transformations. For instance, functionalization of the nitrogen atom can lead to phosphine-amine (P,N) ligands, which are highly effective in reactions like palladium-catalyzed allylic alkylation or ruthenium-catalyzed asymmetric hydrogenation.

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 1,3-diphenylallyl acetate | 1.0 | THF | 98 | 95 |

| 2 | 1,3-dimethylallyl acetate | 1.0 | DCM | 92 | 91 |

| 3 | cinnamyl acetate | 1.5 | THF | 95 | 88 |

| 4 | 1-phenylallyl acetate | 1.0 | Toluene | 99 | 97 |

Utilization as Chiral Building Blocks in the Synthesis of Complex Organic Molecules

Beyond its role in ligand synthesis, (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine serves as a valuable chiral building block. bldpharm.com Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex target molecule, transferring their stereochemistry to the final product. This strategy is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where specific stereoisomers are required for desired activity.

The pyrrolidine ring is a common motif in many FDA-approved drugs. nih.gov The synthesis of novel drug candidates often involves the use of pre-formed, enantiopure fragments like this one. The trifluoromethoxy-substituted phenyl group makes this building block particularly attractive for drug discovery programs, as the -OCF₃ group can enhance membrane permeability and block metabolic degradation at the para-position of the phenyl ring, potentially improving the pharmacokinetic profile of a drug candidate.

Synthetic routes utilizing this building block might involve:

N-Alkylation or N-Acylation: The secondary amine of the pyrrolidine can be readily functionalized to attach the scaffold to other parts of a target molecule.

Ring-Modification: Although less common, chemical transformations could modify the pyrrolidine ring itself.

Scaffold for Further Elaboration: The compound can serve as a rigid scaffold onto which other functional groups and stereocenters are built.

| Drug Class | General Structure Feature | Rationale for Pyrrolidine Inclusion |

|---|---|---|

| NMDA Receptor Antagonists | 1,2-diarylethylamine core | Provides optimal spatial arrangement for receptor binding. nih.gov |

| Anticonvulsants | Substituted pyrrolidine-2,5-diones | Core scaffold for activity at specific ion channels. nih.gov |

| CXCR4 Antagonists | (S)-pyrrolidine derivatives | Chiral core is essential for potent and selective receptor antagonism. nih.gov |

| Prolyl Oligopeptidase Inhibitors | Proline or 2-substituted pyrrolidine mimetics | Mimics the natural substrate to bind to the enzyme's active site. |

Design and Engineering of Novel Chiral Catalytic Systems Incorporating the Pyrrolidine Moiety

The design of new catalytic systems is a continuous effort in chemical research, aiming for higher efficiency, selectivity, and broader substrate scope. The (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine moiety is an ideal starting point for such innovation.

This involves two main avenues:

Organocatalysis: Proline and its derivatives (like diarylprolinol silyl (B83357) ethers) are powerful organocatalysts that operate via enamine or iminium ion intermediates. The 2-arylpyrrolidine structure can be modified to create novel organocatalysts. For example, attaching acidic or hydrogen-bond-donating groups to the nitrogen could yield bifunctional catalysts capable of activating both the nucleophile and electrophile in a reaction. The trifluoromethoxy group would again serve to fine-tune the catalyst's electronic properties and solubility.

Heterogenization/Immobilization: For industrial applications, recovering and reusing expensive chiral catalysts is crucial. The pyrrolidine moiety can be tethered to a solid support, such as a polymer resin or silica (B1680970) gel. The aryl group on the pyrrolidine provides a convenient handle for such functionalization, allowing the creation of recyclable, heterogeneous catalysts without compromising the chiral environment essential for asymmetric induction. Research into chiral hybrid materials often utilizes pyrrolidine units for this purpose.

The development of such novel systems relies on the robust and predictable stereochemical influence of the (R)-2-arylpyrrolidine core, with the trifluoromethoxy substituent providing a modern tool for optimizing catalyst performance for specific, challenging chemical transformations.

Future Research Directions and Emerging Areas in the Chemistry of R 2 4 Trifluoromethoxy Phenyl Pyrrolidine

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, demanding processes that are not only efficient but also environmentally benign. Future research into the synthesis of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine will likely prioritize the development of sustainable and atom-economical pathways. A central challenge in asymmetric synthesis is achieving high stereoselectivity, and organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly approach. researchgate.net The use of pyrrolidine (B122466) derivatives in organocatalysis allows for cost-effective and greener reactions. researchgate.net

Future efforts may focus on catalytic asymmetric methods that minimize waste and maximize the incorporation of all starting materials into the final product. This could involve the design of novel catalytic systems that can construct the chiral pyrrolidine core with high enantioselectivity from readily available precursors. Research into flow chemistry processes could also offer a more sustainable and scalable production method, reducing solvent usage and improving energy efficiency.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Research Focus |

| Organocatalytic Asymmetric Synthesis | High enantioselectivity, metal-free, milder reaction conditions. | Design of new chiral catalysts and optimization of reaction parameters. |

| Biocatalysis | High specificity, biodegradable catalysts (enzymes), aqueous reaction media. | Enzyme screening and engineering for the target molecule. |

| Flow Chemistry | Improved safety and scalability, reduced waste, precise process control. | Development of continuous flow reactors for multi-step synthesis. |

| C-H Activation | Increased atom economy, direct functionalization of simple precursors. | Discovery of selective catalysts for the asymmetric functionalization of C-H bonds. |

Exploration of Novel Reactivity Patterns and Transformation Methods

The unique electronic properties imparted by the trifluoromethoxy group on the phenyl ring of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine present opportunities for exploring novel reactivity. Future research is anticipated to delve into the untapped synthetic potential of this moiety, moving beyond its traditional role as a stable substituent. Investigations into the selective activation and functionalization of the trifluoromethoxy group or the aromatic ring could lead to the development of new chemical transformations.

Furthermore, the pyrrolidine nitrogen atom and the adjacent stereocenter offer a rich playground for chemical manipulation. The development of new catalytic reactions where this compound acts as a chiral ligand or organocatalyst will continue to be a major research thrust. The goal will be to design catalysts that can achieve unprecedented levels of stereocontrol in a wide range of chemical reactions, from carbon-carbon bond formations to the synthesis of other complex chiral molecules.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize the discovery and design of new molecules and reactions. researchgate.net For (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine, AI and ML algorithms can be employed to accelerate the discovery of new synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. researchgate.netimanagerpublications.com These computational tools can screen virtual libraries of catalysts and substrates, identifying promising candidates for experimental validation, thereby saving significant time and resources. researchgate.net

Moreover, machine learning models can be trained to predict the enantioselectivity of reactions catalyzed by derivatives of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine. imanagerpublications.com This predictive power will enable the rational design of more efficient and selective catalysts, moving away from traditional trial-and-error approaches. researchgate.net Computational modeling can also provide deeper insights into the mechanisms of reactions involving this chiral pyrrolidine, aiding in the development of the next generation of catalysts.

Table 2: Potential Applications of AI/ML in the Chemistry of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine

| Application Area | AI/ML Tool | Potential Impact |

| Synthetic Route Prediction | Retrosynthesis Algorithms | Rapid identification of novel and efficient synthetic pathways. |

| Catalyst Design | Generative Models | In silico design of new chiral catalysts with enhanced performance. |

| Reaction Optimization | Bayesian Optimization | Efficient optimization of reaction conditions to maximize yield and selectivity. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of the chemical and physical properties of new derivatives. |

Expansion of Applications in Advanced Materials Science and Other Non-Traditional Chemical Fields

While the primary applications of chiral pyrrolidines have been in pharmaceuticals and agrochemicals, there is a growing interest in their use in advanced materials science. The defined three-dimensional structure of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine makes it an attractive building block for the synthesis of novel chiral polymers, liquid crystals, and functional materials.

Future research could explore the incorporation of this molecule into polymer backbones to create materials with unique optical or electronic properties. For example, chiral polymers could find applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. The trifluoromethoxy group may also impart desirable properties such as thermal stability and altered solubility, making these materials suitable for a range of high-performance applications. The exploration of these non-traditional fields will open up new avenues for the application of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine beyond its current uses.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR confirm the trifluoromethoxy group and pyrrolidine ring conformation.

- HPLC with Chiral Columns : Quantify enantiomeric excess (e.g., using amylose- or cellulose-based columns).

- X-ray Crystallography : Resolve absolute stereochemistry and crystal packing effects, as demonstrated in fluorinated pyridine derivatives .

How can researchers resolve contradictions in reported reaction yields for synthesizing derivatives of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine?

Advanced

Contradictions often arise from:

- Catalyst variability : Screen alternative catalysts (e.g., Pd vs. Cu) for cross-coupling reactions.

- Substituent effects : The electron-withdrawing trifluoromethoxy group may alter reaction kinetics. Use kinetic studies (e.g., variable-temperature NMR) to map energy barriers.

- Scale-dependent factors : Pilot small-scale reactions under inert atmospheres to exclude moisture/oxygen interference before scaling up .

What strategies are effective for modulating the pharmacokinetic properties of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine-based compounds?

Q. Advanced

- Prodrug design : Introduce ester or amide prodrug moieties to enhance bioavailability.

- Structural analogs : Replace the trifluoromethoxy group with bioisosteres (e.g., sulfonamides) to alter logP and metabolic stability.

- In vitro assays : Use hepatic microsome stability tests and Caco-2 permeability assays to prioritize candidates .

What are common intermediates in the synthesis of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine, and how are they optimized?

Q. Basic

- Pyrrolidine precursors : (R)-2-pyrrolidinecarboxylates are key intermediates. Optimize their synthesis via asymmetric hydrogenation or enzymatic resolution.

- Electrophilic aromatic substitution : Use boronic esters or halogenated aryl intermediates for Suzuki-Miyaura coupling.

- Yield optimization : Adjust stoichiometry of trifluoromethoxy-introducing reagents (e.g., AgOTf or Cu-mediated reactions) .

How do electronic effects of the trifluoromethoxy group influence the reactivity of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine in cross-coupling reactions?

Advanced

The trifluoromethoxy group:

- Deactivates the aryl ring : Reduces electron density, slowing electrophilic substitution but enhancing oxidative stability.

- Directs meta-substitution : Use DFT calculations to predict regioselectivity in Pd-catalyzed couplings.

- Enhances fluorophilic interactions : Leverage in supramolecular chemistry for crystal engineering .

How can researchers assess the environmental impact of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine during disposal?

Q. Advanced

- Degradation studies : Perform photolysis/hydrolysis under simulated environmental conditions (pH 4–9, UV light).

- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity.

- Waste treatment : Recommend ozonation or activated carbon filtration to neutralize persistent trifluoromethoxy byproducts .

What computational methods are suitable for predicting the biological targets of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine?

Q. Advanced

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on neurological targets (e.g., dopamine receptors) due to pyrrolidine's structural similarity to bioactive alkaloids.

- QSAR models : Train models with fluorinated pyrrolidine datasets to predict binding affinities.

- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.